

# A Comprehensive Toxicological Profile of Norfloxacin and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Norfloxacin |           |
| Cat. No.:            | B1679917    | Get Quote |

#### Abstract

**Norfloxacin** is a broad-spectrum fluoroquinolone antibiotic widely used for treating various bacterial infections, particularly those of the urinary tract.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[4][5] While effective, a thorough understanding of its toxicological profile and that of its metabolites is critical for drug development professionals and researchers to ensure patient safety and guide further study. This technical guide provides an in-depth review of the available toxicological data for **norfloxacin**, including quantitative toxicity values, detailed experimental protocols, and an examination of the underlying mechanisms of toxicity. The profile of its metabolites, although less extensively studied, is also discussed.

### **Metabolism of Norfloxacin**

**Norfloxacin** undergoes limited metabolism in the body, with renal elimination of the unchanged drug being the primary route of excretion.[1] Metabolism accounts for a minor portion of its clearance, and studies have identified at least six metabolites characterized by modifications to the piperazine ring.[1] These metabolites exhibit minimal microbiological activity.[1] The total urinary excretion of these metabolites is less than 10% of the administered dose.[1]

One specific metabolite has been identified as 7-aminoethylenamino-6-fluoro-4-hydroxy quinoline-3-carboxylic acid.[6] Additionally, environmental biotransformation by organisms like Mycobacterium spp. can produce metabolites such as N-acetyl**norfloxacin** and N-



nitroso**norfloxacin**.[7] The N-acetylation process has been shown to inactivate the antibiotic, likely by altering its charge and reducing its ability to penetrate bacterial cells.[7]

## **Toxicological Profile of Norfloxacin**

The toxicity of **norfloxacin** has been evaluated in numerous in vivo and in vitro systems. Adverse effects are generally mild and most commonly affect the gastrointestinal and central nervous systems.[1]

#### 2.1. Acute Toxicity

Acute toxicity studies establish the lethal dose (LD50) of a substance after a single administration. For **norfloxacin**, the LD50 varies by species.

Table 1: Quantitative Acute Toxicity Data for Norfloxacin

| Species                     | Route | LD50 Value                                            | Reference(s) |
|-----------------------------|-------|-------------------------------------------------------|--------------|
| Female Wistar Rats          | Oral  | >2000 mg/kg                                           | [8][9]       |
| Female Wistar Rats          | Oral  | 4541.1067 mg/kg                                       | [10][11][12] |
| Mice & Rats (Male & Female) | Oral  | >4000 mg/kg (No<br>significant lethality<br>observed) | [13]         |

| Broiler Chicken (5-day old) | IP | 1.55 g/kg (1550 mg/kg) |[14] |

#### 2.2. Sub-chronic and Chronic Toxicity

Repeated-dose studies reveal the effects of long-term exposure. In a 28-day study in rats, **norfloxacin** administration led to significant decreases in hematological parameters (total erythrocyte count, hemoglobin, hematocrit) and increases in biochemical markers of liver and kidney damage (AST, ALT, BUN, creatinine).[11][15] Histopathological examination revealed toxic effects on the liver, kidney, heart, spleen, and intestines.[11][15]

Table 2: Chronic Toxicity and Acceptable Daily Intake for Norfloxacin



| Parameter              | Value                 | Species | Study Duration | Reference(s) |
|------------------------|-----------------------|---------|----------------|--------------|
| LOAEL                  | 18 mg/kg<br>bw/day    | Rat     | 81 weeks       | [16]         |
| Toxicological ADI      | 0.018 mg/kg<br>bw/day | N/A     | N/A            | [16]         |
| Microbiological<br>ADI | 0.014 mg/kg<br>bw/day | N/A     | N/A            | [16]         |

(LOAEL: Lowest Observed Adverse Effect Level; ADI: Acceptable Daily Intake)

#### 2.3. Genotoxicity and Mutagenicity

The genotoxic potential of **norfloxacin** has produced mixed results. It tested negative in all in vivo genotoxicity assays.[16] However, some in vitro tests showed positive results for chromosomal aberrations, though these were not believed to be caused by direct DNA interaction.[16] The Ames test revealed that **norfloxacin** and its metabolites (after S9 activation) were mutagenic in S. typhimurium strains TA102 and TA104, which are sensitive to oxidative chemicals, suggesting a mechanism involving oxidative damage.[17]

Table 3: Genotoxicity Profile of Norfloxacin

| Assay Type             | System/Strain                                | Metabolic<br>Activation | Result   | Reference(s) |
|------------------------|----------------------------------------------|-------------------------|----------|--------------|
| Ames Test              | S.<br>typhimurium<br>TA98, TA100,<br>UTH8414 | With & Without<br>S9    | Negative | [17]         |
| Ames Test              | S. typhimurium<br>TA102, TA104               | With S9                 | Positive | [17]         |
| E. coli<br>PolA-/PolA+ | Escherichia coli                             | With & Without<br>S9    | Negative | [17]         |
| In vivo Assays         | Various                                      | N/A                     | Negative | [16]         |



| In vitro Chromosomal Aberration | Mammalian Cells | N/A | Positive |[16] |

#### 2.4. Reproductive and Developmental Toxicity

Like other fluoroquinolones, **norfloxacin** is known to cause arthropathy (cartilage damage) in the weight-bearing joints of immature animals.[13][18] For this reason, it is not recommended for use in children or pregnant women.[18] Studies in male Japanese quail showed that a 14-day treatment with 20 mg/kg **norfloxacin** significantly reduced fertility, sperm concentration, and serum testosterone, while altering the expression of the androgen receptor gene in the testes.[19] In monkeys, high doses (10 times the human dose) were shown to cause embryonic loss.[18] However, it has not demonstrated teratogenic effects in rats, rabbits, mice, or monkeys at doses 6 to 50 times the human dose.[18]

#### 2.5. Ecotoxicity

The presence of antibiotics in the environment is a growing concern. The ecotoxicity of **norfloxacin** has been evaluated in several aquatic species.

Table 4: Ecotoxicity Data for Norfloxacin

| Organism                            | Endpoint                                | Value      | Reference(s) |
|-------------------------------------|-----------------------------------------|------------|--------------|
| Vibrio fischeri<br>(bacterium)      | NOEC<br>(bioluminescence<br>inhibition) | 10.38 μg/L | [4]          |
| Chlorella vulgaris<br>(green algae) | EC50                                    | 10.4 mg/L  | [4]          |
| Chlorella vulgaris<br>(green algae) | NOEC                                    | 4.1 mg/L   | [4]          |

(NOEC: No Observed Effect Concentration; EC50: Half Maximal Effective Concentration)

## **Mechanisms of Toxicity**

The toxicity of **norfloxacin** is attributed to several mechanisms, primarily oxidative stress and off-target effects on mammalian enzymes.







#### 3.1. Oxidative Stress

Evidence suggests that **norfloxacin** can induce the production of reactive oxygen species (ROS).[20] In zebrafish, sub-chronic exposure led to a significant increase in the activity of antioxidant enzymes like glutathione peroxidase, glutathione S-transferase, and catalase, indicating a cellular response to oxidative stress.[4] Genotoxicity results from the Ames test also point towards a mechanism involving oxidative chemicals.[17]





Click to download full resolution via product page

Caption: Norfloxacin-Induced Oxidative Stress Pathway.

#### 3.2. Mammalian Topoisomerase II Inhibition



While the primary target of **norfloxacin** is bacterial DNA gyrase (a type II topoisomerase), fluoroquinolones can also interact with mammalian topoisomerase II.[3] This interaction can convert the enzyme into a cellular toxin that causes DNA strand breaks, potentially leading to cytotoxicity and chromosomal damage.[3][21]

#### 3.3. Other Mechanisms

- GABA Antagonism: Fluoroquinolones may antagonize the binding of the neurotransmitter gamma-aminobutyric acid (GABA) to its receptor, especially when co-administered with certain nonsteroidal anti-inflammatory drugs (NSAIDs).[22] This can lead to central nervous system excitation and, in rare cases, seizures.[14]
- Drug Interactions: Norfloxacin can interfere with the metabolism of drugs processed by the
  cytochrome P450 system, such as caffeine and theophylline, potentially leading to toxicity
  from those agents.[11][22]

## **Experimental Protocols**

Standardized protocols are essential for the reliable assessment of toxicological endpoints. The following sections detail methodologies for key toxicity studies.

#### 4.1. In Vivo Toxicity Studies

Protocol 4.1.1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the LD50 and identify potential acute hazards.

- Animal Selection: Healthy, young adult female Wistar rats are typically used.[8] Animals are acclimatized to laboratory conditions.
- Dosing: A single dose of norfloxacin is administered by oral gavage. The study proceeds stepwise with groups of three animals. Starting doses are selected from fixed levels (e.g., 50, 300, 2000 mg/kg).[8][9]
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes for up to 14 days.[8]



Endpoint: The LD50 is determined based on the mortality observed at different dose levels.
 The substance is classified into a toxicity category based on the results.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Protocol 4.1.2: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the toxic effects of repeated oral exposure.

- Animal Selection & Grouping: Healthy male and female rats are randomly assigned to control and treatment groups (e.g., 3-4 dose levels).[15]
- Dosing: Norfloxacin is administered daily by oral gavage for 28 consecutive days. A control group receives the vehicle only. A satellite group may be included for a recovery period.[11]
   [15]
- Observations: Daily clinical observations are performed. Body weight and food consumption are measured weekly.
- Analysis: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. A full necropsy is performed, and organs are weighed and preserved for histopathological examination.[11]
- Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

4.2. In Vitro Genotoxicity Assays

Protocol 4.2.1: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

- Strain Selection: Use at least five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or
   E. coli WP2 uvrA) to detect various types of mutations.[17]
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is an extract of rodent liver containing cytochrome P450 enzymes, to mimic mammalian metabolism.[17]

## Foundational & Exploratory





- Exposure: The bacterial strains are exposed to various concentrations of **norfloxacin** in the presence of a small amount of histidine (for Salmonella) or tryptophan (for E. coli).
- Incubation: The mixture is plated on a minimal agar medium. Plates are incubated for 48-72 hours.
- Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted.
- Endpoint: A dose-related increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.





Click to download full resolution via product page

Caption: Experimental Workflow for the Ames Test.

## Conclusion



**Norfloxacin** has a well-defined toxicological profile characterized by generally low acute toxicity but with notable concerns related to arthropathy in immature subjects, reproductive toxicity, and organ toxicity at high, repeated doses. Its genotoxic potential appears to be mediated by indirect mechanisms such as oxidative stress rather than direct DNA interaction. The metabolites of **norfloxacin** are considered to have minimal toxicological and microbiological activity. This comprehensive profile, supported by standardized experimental protocols, provides a critical foundation for researchers and drug development professionals to conduct risk assessments and design future non-clinical and clinical investigations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Norfloxacin: Pharmacokinetics Properties and Adverse Effects\_Chemicalbook [chemicalbook.com]
- 2. Review of Properties and Analytical Methods for the Determination of Norfloxacin -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Embryotoxic and Teratogenic Effects of Norfloxacin in Pregnant Female Albino Rats PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norfloxacin—Toxicity for Zebrafish (Danio rerio) Focused on Oxidative Stress Parameters
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norfloxacin | C16H18FN3O3 | CID 4539 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization of a new norfloxacin metabolite monitored during a bioequivalence study by means of mass spectrometry and quantum computation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.net [ijpbs.net]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity studies of Norfloxacin, a fluoroquinolone in rats Eurobooks [eurobooks.sk]
- 11. researchgate.net [researchgate.net]



- 12. Toxicity studies of Norfloxacin, a fluoroquinolone in rats | 9783659612015 | R Rashmi... |
   bol [bol.com]
- 13. medsafe.govt.nz [medsafe.govt.nz]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fsc.go.jp [fsc.go.jp]
- 17. Genotoxic evaluation of norfloxacin and pipemidic acid with the Escherichia coli Pol A-/Pol A+ and the ames test PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Norfloxacin: review of safety studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Norfloxacin drug induces reproductive toxicity and alters androgen receptor gene expression in testes and cloacal gland of male Japanese quail (Coturnix Japonica) PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Norfloxacin Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of Norfloxacin and Its Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679917#norfloxacin-and-its-metabolitestoxicological-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com